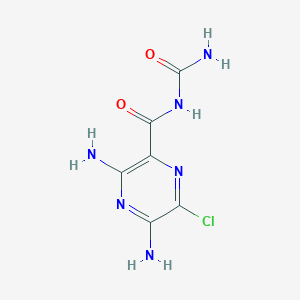
1-((3-Bromophenyl)sulfonyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Bromophenyl)sulfonyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl group, which is further connected to a piperidin-3-ol moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Métodos De Preparación
The synthesis of 1-((3-Bromophenyl)sulfonyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-bromobenzenesulfonyl chloride with piperidin-3-ol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
1-((3-Bromophenyl)sulfonyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding sulfoxide or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields sulfone derivatives, while nucleophilic substitution with sodium azide forms azido derivatives .
Aplicaciones Científicas De Investigación
1-((3-Bromophenyl)sulfonyl)piperidin-3-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications in treating diseases like Alzheimer’s, Parkinson’s, and cancer.
Mecanismo De Acción
The mechanism of action of 1-((3-Bromophenyl)sulfonyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. The piperidin-3-ol moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparación Con Compuestos Similares
1-((3-Bromophenyl)sulfonyl)piperidin-3-ol can be compared with other similar compounds, such as:
1-((4-Bromophenyl)sulfonyl)piperidin-3-ol: This compound has a bromine atom at the para position of the phenyl ring, which can affect its reactivity and biological activity.
1-((3-Chlorophenyl)sulfonyl)piperidin-3-ol: The presence of a chlorine atom instead of bromine can influence the compound’s chemical properties and interactions with molecular targets.
1-((3-Bromophenyl)sulfonyl)piperidin-4-ol: The hydroxyl group is located at the 4-position of the piperidine ring, which can alter the compound’s solubility and pharmacokinetics.
Propiedades
Fórmula molecular |
C11H14BrNO3S |
|---|---|
Peso molecular |
320.20 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)sulfonylpiperidin-3-ol |
InChI |
InChI=1S/C11H14BrNO3S/c12-9-3-1-5-11(7-9)17(15,16)13-6-2-4-10(14)8-13/h1,3,5,7,10,14H,2,4,6,8H2 |
Clave InChI |
UNJJYPDSKBSWMS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)S(=O)(=O)C2=CC(=CC=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13879668.png)


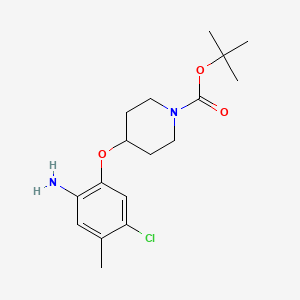
![Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate](/img/structure/B13879677.png)
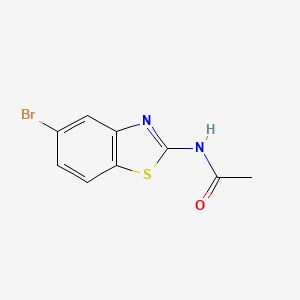

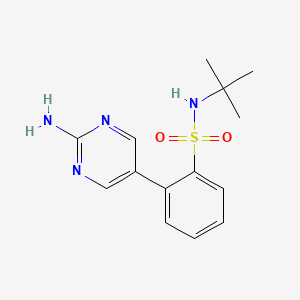
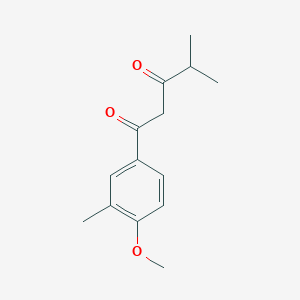
![[5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyridin-2-yl]methanol](/img/structure/B13879716.png)

